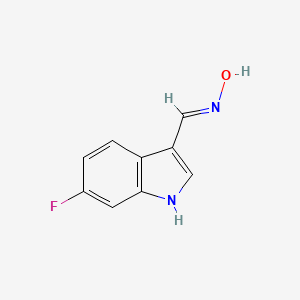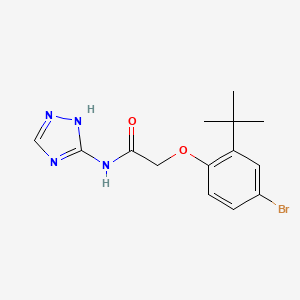
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their wide range of biological activities and are often synthesized for pharmaceutical applications. The presence of a bromo and tert-butyl group on the phenyl ring and a triazole ring attached to the acetamide nitrogen suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in the literature. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically using computational methods . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through a multi-step process involving alkylation and nitration, with the optimization of reaction conditions to improve yield . These methods could potentially be adapted for the synthesis of "2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the molecular structure and vibrational frequencies of a benzoxazole derivative were confirmed using FT-IR and NMR, supported by computational studies . The presence of substituents like bromo and tert-butyl groups can influence the electronic properties of the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule .
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, including but not limited to, nitration, alkylation, and hyper-conjugative interactions. The introduction of a nitro group can be achieved under controlled conditions, as demonstrated in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . The reactivity of the bromo group also allows for further functionalization of the molecule. The interaction between different functional groups, such as nitro and acetamido groups, can lead to shifts in chemical properties, as observed in the chemical shift of protons in NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in materials science . The presence of bromo, tert-butyl, and nitro groups can enhance the biological activity of these compounds, as seen in the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of certain derivatives . The molecular electrostatic potential (MEP) can be used to predict the reactivity of specific sites within the molecule .
科学的研究の応用
Synthesis and Biological Activity
Research has demonstrated the potential of derivatives similar to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide in the synthesis of compounds with antimicrobial properties. For instance, the synthesis of Schiff bases and Thiazolidinone derivatives has shown promising antibacterial and antifungal activities. These compounds were synthesized through esterification and subsequent reactions leading to the formation of various derivatives with potential antimicrobial profiles (Fuloria et al., 2014).
Pharmacological Assessment
Another study focused on the pharmacological assessment of novel acetamide derivatives, including compounds with structural similarities to 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide. These derivatives were synthesized with the aim of exploring their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The study revealed that certain compounds in the series exhibited activities comparable to standard drugs, highlighting the importance of bromo, tert-butyl, and nitro groups at the 4 position of the phenoxy nucleus in enhancing biological activity (Rani et al., 2016).
Antioxidant Activity
The antioxidant properties of bromophenols derived from marine algae have also been investigated, showcasing the potential of bromophenol compounds in preventing oxidative deterioration of food. These studies have identified several bromophenol derivatives with potent free radical scavenging activity, stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This research underlines the potential of marine-derived compounds in the development of natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).
特性
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)10-6-9(15)4-5-11(10)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJAKGILZZNRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

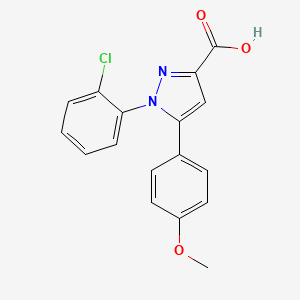
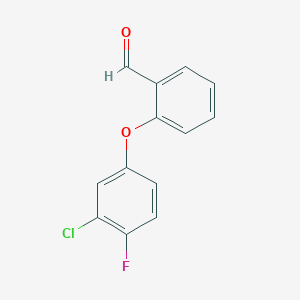
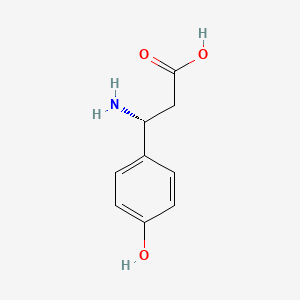
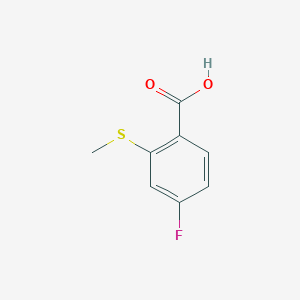
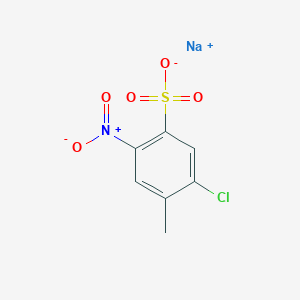
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
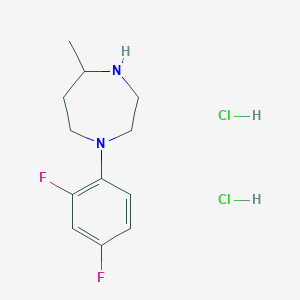
![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)


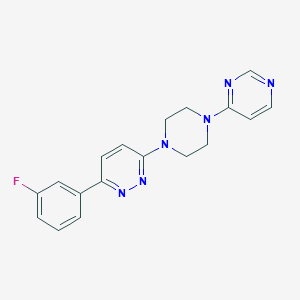
![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)
